SIRT2 Inhibitory Pharmacophore: Class-Level Validation from AK-1 and AK-7
The 3-(azepan-1-ylsulfonyl)benzamide scaffold is a validated SIRT2 inhibitory pharmacophore. The close structural analog AK-1 (3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide) inhibits SIRT2 with an IC₅₀ of 12.5 μM . AK-7 (3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide), which differs only in the N-aryl substituent, inhibits SIRT2 with an IC₅₀ of 15.5 μM and is documented as the first brain-permeable selective SIRT2 inhibitor [1]. The target compound, 3-(azepan-1-ylsulfonyl)-N-ethylbenzamide, shares the identical 3-(azepan-1-ylsulfonyl)benzamide core pharmacophore and differs solely at the N-substituent position, placing it within the same scaffold family. Direct SIRT2 inhibitory data for the N-ethyl variant are not yet publicly available.
| Evidence Dimension | SIRT2 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported in public domain; scaffold-validated pharmacophore |
| Comparator Or Baseline | AK-1: IC₅₀ = 12.5 μM; AK-7: IC₅₀ = 15.5 μM |
| Quantified Difference | N-ethyl vs. N-aryl substitution effect uncharacterized; scaffold baseline ~12–16 μM for N-aryl variants |
| Conditions | Recombinant human SIRT2 enzymatic assay; AK-1: nicotinamide binding site; AK-7: cell-permeable, brain-permeable |
Why This Matters
Procurement of the N-ethyl variant enables systematic exploration of the N-substituent SAR dimension—whether smaller alkyl groups preserve, enhance, or ablate SIRT2 potency relative to the validated N-aryl leads, a question directly relevant to optimizing ligand efficiency and CNS penetration.
- [1] Chen X, et al. Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors. Eur J Med Chem. 2014;76:61-72. AK-7 (3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide) SIRT2 IC₅₀ = 15.5 μM; first brain-permeable selective SIRT2 inhibitor. doi:10.1016/j.ejmech.2014.02.009. View Source
